Cas no 51541-43-6 ((6aR,9aS)-4-methoxy-1,11-dioxo-1,2,3,6a,9a,11-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-5-carbaldehyde)
![(6aR,9aS)-4-methoxy-1,11-dioxo-1,2,3,6a,9a,11-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-5-carbaldehyde structure](https://it.kuujia.com/scimg/cas/51541-43-6x500.png)
51541-43-6 structure
Nome del prodotto:(6aR,9aS)-4-methoxy-1,11-dioxo-1,2,3,6a,9a,11-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-5-carbaldehyde
(6aR,9aS)-4-methoxy-1,11-dioxo-1,2,3,6a,9a,11-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-5-carbaldehyde Proprietà chimiche e fisiche
Nomi e identificatori
-
- (6aR,9aS)-4-methoxy-1,11-dioxo-1,2,3,6a,9a,11-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-5-carbaldehyde
- 51541-43-6
- Cyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)benzopyran-5-carboxaldehyde, 1,2,3,6a,9a,11-hexahydro-4-methoxy-1,11-dioxo-, (6aR-cis)-
- Aflatoxin B1 aldehyde
- 1,2,3,6a,9a,11-Hexahydro-4-methoxy-1,11-dioxocyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)benzopyran-5-carboxaldehyde (6aR-cis)-
- DTXSID00965867
- 4-Methoxy-1,11-dioxo-1,2,3,6a,9a,11-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-5-carbaldehyde
- (6aR-cis)-1,2,3,6a,9a,11-Hexahydro-4-methoxy-1,11-dioxocyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)benzopyran-5-carboxaldehyde
-
- Inchi: InChI=1S/C18H12O7/c1-22-14-9(6-19)15-13(8-4-5-23-18(8)25-15)16-12(14)7-2-3-10(20)11(7)17(21)24-16/h4-6,8,18H,2-3H2,1H3/t8-,18+/m0/s1
- Chiave InChI: YZTZWICZZDAUSC-DCXZOGHSSA-N
- Sorrisi: COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C=COC5OC4=C1C=O
Proprietà calcolate
- Massa esatta: 340.05826
- Massa monoisotopica: 340.05830272g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 25
- Conta legami ruotabili: 2
- Complessità: 723
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.1
- Superficie polare topologica: 88.1Ų
Proprietà sperimentali
- PSA: 88.13
(6aR,9aS)-4-methoxy-1,11-dioxo-1,2,3,6a,9a,11-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-5-carbaldehyde Letteratura correlata
-
1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
51541-43-6 ((6aR,9aS)-4-methoxy-1,11-dioxo-1,2,3,6a,9a,11-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-5-carbaldehyde) Prodotti correlati
- 1162-65-8(Aflatoxin B1)
- 32215-02-4(Aflatoxin P1)
- 29611-03-8(Aflatoxicol)
- 52819-96-2(Aflatoxin Q1)
- 1126432-68-5(Quetiapine Impurity (N,N-bis[(2-phenylthio)phenyl]-1,4-piperazinedicarboxamide))
- 64142-63-8(1-acetyl-1,2,3,4-tetrahydroquinolin-4-one)
- 1251550-73-8(N-(3,4-dimethoxyphenyl)-2-{3-oxo-6-phenyl-2H,3H-1,2,4triazolo4,3-bpyridazin-2-yl}acetamide)
- 1396800-98-8(N'-(4-ethoxyphenyl)-N-2-hydroxy-2-methyl-4-(methylsulfanyl)butylethanediamide)
- 2138561-04-1(8-Ethenylspiro[4.5]dec-6-en-8-ol)
- 1488407-62-0(TERT-BUTYL ((3-(3-FLUOROPHENYL)-4,5-DIHYDROISOXAZOL-5-YL)METHYL)CARBAMATE)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
